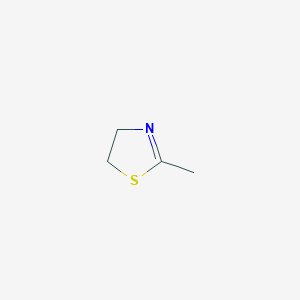

2-Methyl-2-thiazoline

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to numerous areas of chemical and biological science. ijarsct.co.inijraset.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. ijarsct.co.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijarsct.co.in

The presence of heteroatoms imparts unique physical and chemical properties to these molecules, distinguishing them from their carbocyclic counterparts. This structural diversity leads to a wide array of biological activities, making heterocyclic compounds a cornerstone of medicinal chemistry and drug discovery. ijraset.comlongdom.orgijnrd.org In fact, a significant majority of new drugs approved feature heterocyclic motifs, underscoring their therapeutic importance. ijraset.com

Beyond pharmaceuticals, heterocyclic compounds are integral to agrochemicals, materials science, and as intermediates in the synthesis of other organic molecules. ijarsct.co.in Their utility spans from natural products like alkaloids and vitamins to synthetic materials with tailored electronic properties. ijarsct.co.inlongdom.org The continuous development of new synthetic methods provides access to a growing variety of heterocyclic structures, fueling further research and innovation in the field. ijraset.com

Overview of Thiazoline (B8809763) Ring Systems and Their Research Relevance

Thiazolines are a specific class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the ring. rsc.org They are derivatives of thiazole (B1198619), a structurally similar aromatic compound. rsc.org The thiazoline ring is a key structural motif found in a variety of natural products, including some with notable biological activities such as curacin A, thiangazole (B1235939), and mirabazole. rsc.orgresearchgate.net

The research relevance of thiazoline ring systems is broad, with applications in both medicinal and organic chemistry. rsc.orgresearchgate.net Their derivatives have been investigated for a range of pharmacological activities. rsc.orgresearchgate.net In synthetic organic chemistry, thiazolines serve as valuable intermediates and building blocks. rsc.orgresearchgate.net They can be used in the synthesis of other important molecules like aldehydes, ketones, β-amino thiols, and thiazoles. rsc.orgresearchgate.net

Furthermore, chiral thiazolines have found applications as chiral auxiliaries and ligands in asymmetric catalysis, a field focused on the synthesis of specific stereoisomers of chiral molecules. rsc.org The unique properties imparted by the sulfur atom have led to a recent increase in research interest in the chemical attributes of thiazolines. rsc.org

Historical Context of 2-Methyl-2-thiazoline Studies

Early studies on thiazolines, including this compound, focused on their synthesis and fundamental reactivity. One of the well-established methods for synthesizing 2-substituted-2-thiazolines involves the condensation of nitriles with 2-aminoethane thiols. oup.com Another classical approach is the dehydration of N-acyl-2-aminoethane thiols. oup.com

A significant development in the study of this compound was its use as the "Meyers reagent" for aldehyde synthesis. chemicalbook.comsigmaaldrich.com This application involves the lithiation of this compound to generate an acetaldehyde (B116499) enolate equivalent, which can then react with various electrophiles. chemicalbook.com This methodology has been instrumental in the synthesis of a range of substituted acetaldehydes and other complex organic molecules. chemicalbook.comacs.org

More recent research has explored the acylation of this compound, leading to a deeper understanding of its reaction mechanisms. cdnsciencepub.com Additionally, studies have investigated the cyclization of N-acetylcysteine to form this compound-4-carboxylic acid, providing further insight into the formation of this heterocyclic system. osti.gov

Scope and Academic Focus of this compound Investigations

The academic focus on this compound is multifaceted, encompassing its synthesis, chemical properties, and applications as a synthetic reagent. Researchers continue to explore new and more efficient methods for its preparation. oup.comoup.com A significant area of investigation revolves around its unique reactivity, particularly its ability to act as a precursor for various functional groups in organic synthesis. acs.orgpubcompare.ai

The compound's role as a building block for more complex molecules remains a central theme in academic research. pubcompare.ai Its utility in the stereoselective synthesis of chiral compounds is of particular interest. orgsyn.org

Recent studies have also ventured into the biological implications of this compound, with research indicating its ability to induce a hibernation-like state in non-hibernating animals, suggesting potential organ-protective effects. researchgate.netimrpress.comimrpress.com This line of inquiry opens up new avenues for its application in biomedical research. researchgate.netimrpress.comelsevierpure.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7NS | chemicalbook.comsigmaaldrich.comnih.gov |

| Molecular Weight | 101.17 g/mol | chemicalbook.comsigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid | chemicalbook.comthegoodscentscompany.com |

| Boiling Point | 144.0 - 145.0 °C | chemicalbook.comnih.gov |

| Melting Point | -101 °C | chemicalbook.comnih.govchemicalbook.com |

| Density | 1.067 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.520 | chemicalbook.com |

| Solubility | Slightly soluble in water, soluble in alcohol | nih.govthegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIQOABNSLTJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062336 | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144.00 °C. @ 760.00 mm Hg | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2346-00-1 | |

| Record name | 2-Methyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-thiazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z6UA8V7WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101 °C | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sophisticated Synthetic Methodologies for 2 Methyl 2 Thiazoline and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

Traditional syntheses of 2-methyl-2-thiazoline and its analogs often involve multi-step procedures that may require harsh reaction conditions, such as high temperatures or strongly acidic or basic media. oup.com These established routes can be broadly categorized into condensation reactions, dehydration approaches, and cyclization strategies.

Condensation Reactions with 2-Aminoethane Thiols or Isonitriles

A common and direct method for the synthesis of 2-substituted-2-thiazolines involves the condensation of 2-aminoethane thiols with various electrophilic partners. researchgate.netoup.com Nitriles, including acetonitrile, can react with 2-aminoethanethiol to yield this compound. oup.comiaea.org This reaction is often catalyzed by acids. oup.com For instance, the condensation of aromatic nitriles with 2-aminoethanethiol has been achieved under solvent-free conditions using tungstophosphoric acid as a catalyst. iaea.orgsci-hub.se Similarly, isonitriles can undergo condensation with 2-aminoethane thiols to form the thiazoline (B8809763) ring. oup.com Another variation involves the intramolecular cyclization of 2-mercapto isonitriles. oup.com

The general mechanism for the condensation of nitriles with 2-aminoethanethiols in the presence of a metal catalyst involves the activation of the nitrile by the catalyst, followed by nucleophilic attack of the amine group. Subsequent cyclization through the attack of the sulfur atom yields the 2-thiazoline product. sci-hub.se

Dehydration Approaches for N-Acyl-2-aminoethane Thiols or N-Thioacyl-2-aminoethanols

Dehydration reactions represent another significant pathway to 2-thiazolines. The cyclodehydration of N-acyl-2-aminoethane thiols, such as N-acetylcysteine, is a well-established method. oup.comosti.gov For example, N-acetylcysteine cyclizes in concentrated mineral acids to produce this compound-4-carboxylic acid. osti.gov This reaction underscores the utility of readily available starting materials for accessing functionalized thiazolines.

Alternatively, the dehydration of N-thioacyl-2-aminoethanols can also afford 2-thiazolines. oup.com This approach involves the formation of a thioamide from an amine and a thiocarbonyl source, followed by cyclization. The use of Lawesson's reagent is a prominent example of this strategy, where it facilitates the conversion of a carbonyl group to a thiocarbonyl, which then undergoes cyclization. researchgate.net

Cyclization Strategies Involving Thioamides, Imino Thiols, and Halogenated Precursors

The cyclization of pre-formed acyclic precursors is a versatile strategy for constructing the 2-thiazoline ring. Thioamides can be condensed with 1,2-dihalides or 2-haloethylamines to yield 2-thiazolines. oup.com This method allows for the introduction of various substituents on the thiazoline ring depending on the choice of the thioamide and the halogenated precursor. Similarly, imino thiols can participate in condensation reactions with 1,2-dihalides or 2-haloethylamines. oup.com

The use of halogenated precursors offers a distinct route to thiazolines. For instance, the reaction of olefinic ureas with a halogen source can lead to selective cyclization. nih.gov While not a direct synthesis of this compound, these halogen-induced cyclizations highlight a broader strategy for heterocycle synthesis that can be adapted for thiazoline derivatives. nih.gov

Innovative Synthetic Protocols for Functionalized this compound Analogues

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile synthetic methods. This has led to the emergence of multi-component, one-pot, and microwave-assisted strategies for the synthesis of this compound and its derivatives.

Multi-component and One-pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have gained prominence in the synthesis of complex molecules. scispace.comnih.gov Several one-pot syntheses of thiazole (B1198619) derivatives, which are structurally related to thiazolines, have been reported, demonstrating the power of this approach. scispace.comresearchgate.nettandfonline.com For instance, a one-pot condensation of α-haloketones, thiourea (B124793), and substituted o-hydroxybenzaldehydes under solvent-free conditions yields thiazole derivatives in high yields. scispace.com While not directly producing this compound, these methods showcase the potential for developing one-pot syntheses for this specific compound.

The Asinger reaction is a classic example of a multicomponent reaction that can be used to synthesize thiazolines. mdpi.com A modified, three-component Asinger reaction involving the treatment of aldehydes or ketones with 1-mercaptopropan-2-one in the presence of ammonia (B1221849) has been developed for the synthesis of 2,4-disubstituted thiazolines. mdpi.comresearchgate.net

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscispace.com The synthesis of 2-thiazolines has benefited significantly from this technology. dovepress.comresearchgate.netacs.org

For example, the reaction of N-acylbenzotriazoles with 2-aminoethanethiol hydrochloride under microwave irradiation in the presence of thionyl chloride produces 2-substituted thiazolines in excellent yields (85-97%) and with significantly reduced reaction times. researchgate.netacs.org Another notable application is the microwave-assisted Asinger synthesis of thiazolines, which has been shown to provide comparable or even higher yields than room temperature conditions in shorter timeframes. mdpi.comresearchgate.net Lawesson's reagent has also been employed in microwave-assisted, solvent-free syntheses of 2-thiazolines from carboxylic acids and 1,2-aminoalcohols, further highlighting the efficiency of this approach. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolines

| Reaction Type | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Asinger Reaction | Room Temperature | 33-90% | Not Specified | mdpi.comresearchgate.net |

| Asinger Reaction | Microwave (40°C, 200W) | 47-75% | Shorter than RT | mdpi.comresearchgate.net |

| N-Acylbenzotriazoles + 2-Aminoethanethiol | Conventional | Not Specified | Hours | researchgate.netacs.org |

| N-Acylbenzotriazoles + 2-Aminoethanethiol | Microwave | 85-97% | Minutes | researchgate.netacs.org |

| Carboxylic Acids + 1,2-Aminoalcohols + Lawesson's Reagent | Conventional | Not Specified | Not Specified | researchgate.net |

| Carboxylic Acids + 1,2-Aminoalcohols + Lawesson's Reagent | Microwave (Solvent-free) | Good | Shorter | researchgate.net |

Ultrasound-Mediated Synthesis of this compound Scaffolds

Ultrasound irradiation has emerged as a powerful tool in the synthesis of thiazole and thiazoline derivatives, offering several advantages over conventional heating methods. mdpi.comresearchgate.net This technique, a facet of sonochemistry, can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions. mdpi.comresearchgate.net The underlying principle involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. This phenomenon enhances mass transfer and increases the reactivity of chemical species.

Gomha and coworkers reported a notable example of ultrasound-mediated synthesis for thiazole derivatives, highlighting it as a green chemistry approach. sruc.ac.uk Their method provides a simple procedure in an open vessel system, leading to the desired products in shorter reaction times and with satisfactory yields. sruc.ac.uk Another study by Parvizi and colleagues showcased the synthesis of bis-aminothiazoles under ultrasonic irradiation in an aqueous medium, which resulted in faster reaction rates, reduced by-product formation, and high product yields. sruc.ac.uk

The application of ultrasound is not limited to just accelerating reactions. It can also enable catalyst-free and solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com For instance, a one-pot, solvent- and catalyst-free synthesis of imidazo[2,1-b]thiazoles has been successfully achieved using ultrasonic irradiation. mdpi.com This approach demonstrates the potential of ultrasound to create complex heterocyclic scaffolds with high atom economy and minimal waste. sruc.ac.uk

Solvent-Free Reaction Conditions in this compound Formation

The move towards solvent-free reaction conditions represents a significant step in making the synthesis of this compound and its derivatives more sustainable. rsc.org Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. royalsocietypublishing.org By eliminating the solvent, these drawbacks are mitigated, leading to cleaner and more environmentally benign processes.

Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective for conducting solvent-free reactions. Chinnraja and his team developed a rapid, one-pot synthesis of hydrazinyl-thiazole derivatives under solvent-free microwave irradiation. sruc.ac.uk This method is not only environmentally friendly but also provides the maximum product yield in a significantly shorter time compared to conventional methods. sruc.ac.uk

Kamila and colleagues also reported a solvent-free approach for the synthesis of arylated thiazolines by reacting aminothiol (B82208) with aryl ketonitriles under microwave irradiation. rsc.org This method involves a thiol nucleophilic attack, elimination of water, and the formation of an acrylonitrile (B1666552) derivative, all without the need for a solvent. rsc.org The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) provides another example of a fast and eco-friendly solvent-free synthesis of 2-aminothiazoles and their selenium analogs, proceeding to completion in seconds without a catalyst. organic-chemistry.org

| Methodology | Key Features | Advantages | Example Reference |

|---|---|---|---|

| Ultrasound-Mediated Synthesis | Use of ultrasonic irradiation to promote the reaction. | Shorter reaction times, higher yields, milder conditions, can be catalyst and solvent-free. | Gomha et al. sruc.ac.uk |

| Solvent-Free Synthesis | Reaction is conducted without a solvent, often under microwave irradiation. | Reduced waste, environmentally friendly, often faster reaction rates. | Chinnraja et al. sruc.ac.uk |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. researchgate.net These principles advocate for the use of renewable resources, the reduction of waste, and the design of energy-efficient processes. acs.org

Utilization of Recyclable Catalysts and Green Solvents

A key aspect of green synthesis is the use of recyclable catalysts and environmentally benign solvents. rsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. mdpi.com For instance, a chitosan-based hydrogel has been developed as a recyclable and eco-friendly biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.comresearchgate.net This catalyst demonstrated high efficiency and could be reused multiple times without a significant loss in activity. mdpi.com

The choice of solvent is also critical. Water is an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com Several synthetic routes for thiazole derivatives have been developed in aqueous media. mdpi.com Other green solvents like polyethylene (B3416737) glycol (PEG) and glycerol (B35011) have also been successfully employed. sruc.ac.ukmdpi.com For example, PEG-400 has been used as a recyclable and environmentally friendly solvent for the synthesis of 2-(2-hydrazinyl) thiazole derivatives. sruc.ac.uk Glycerol, a biodegradable and low-cost polyalcohol, has also been utilized as a green solvent for the synthesis of 2,4-disubstituted thiazole derivatives. mdpi.com

Sustainable Approaches to this compound Derivative Formation

Microwave-assisted synthesis is another sustainable technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. sruc.ac.uk The synthesis of 2-aminothiazole (B372263) derivatives via a microwave-assisted, one-pot, three-component reaction under catalyst-free conditions is a prime example of an improved Hantzsch thiazole synthesis. bepls.com

The use of renewable starting materials is another cornerstone of sustainable chemistry. While not yet widely reported specifically for this compound, the broader field of thiazole synthesis is exploring the use of bio-based feedstocks. researchgate.net

| Green Chemistry Principle | Application in Thiazole Synthesis | Example | Reference |

|---|---|---|---|

| Use of Recyclable Catalysts | Employing heterogeneous catalysts like chitosan-based hydrogels. | Synthesis of thiazole derivatives using a recyclable PIBTU-CS hydrogel catalyst. | mdpi.comresearchgate.net |

| Use of Green Solvents | Utilizing water, polyethylene glycol (PEG), or glycerol as the reaction medium. | Synthesis of 2-(2-hydrazinyl) thiazole derivatives in PEG-400. | sruc.ac.uk |

| Atom Economy | Designing multi-component reactions to maximize the incorporation of starting materials into the final product. | One-pot, three-component synthesis of thiazol-2-imines. | bepls.com |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of hydrazinyl-thiazole derivatives. | sruc.ac.uk |

Stereoselective Synthesis of Chiral this compound Building Blocks

The synthesis of optically pure chiral this compound building blocks is of great importance, particularly for their application in the synthesis of biologically active natural products and pharmaceuticals. nih.gov Thiazoline and thiazole heterocycles are common motifs in many peptide-derived natural products. nih.gov

A variety of strategies have been developed for the stereoselective synthesis of these chiral building blocks. rsc.orgnih.gov These methods range from biomimetic approaches to stereoselective alkylations. nih.gov One common approach involves the use of chiral catalysts. For example, asymmetric hydrogenation using chiral catalysts like DuPHOS-Rh can be employed to create chiral centers with high enantiomeric excess. nih.gov This method is predictable, with the stereochemistry of the product being determined by the chirality of the catalyst. nih.gov

Another strategy involves the use of chiral auxiliaries or starting materials derived from the chiral pool. For instance, chiral amino sugars can be used as starting materials to synthesize chiral pyridiyl bis(thiazoline) ligands. rsc.org These chiral ligands can then be used in asymmetric catalysis, such as cyclopropanation reactions. rsc.org The development of efficient and reliable methodologies for the synthesis of chiral thiazoline and thiazole building blocks is crucial for advancing the fields of medicinal chemistry and natural product synthesis. nih.gov

Elucidation of 2 Methyl 2 Thiazoline Reactivity and Transformation Mechanisms

Ring-Opening and Ring-Closing Reactions of the Thiazoline (B8809763) Core

The 2-thiazoline ring system can undergo both ring-opening and ring-closing reactions, which are fundamental to its role as a synthetic intermediate. researchgate.net These transformations are often triggered by electrophiles or nucleophiles and can lead to the formation of various acyclic and cyclic structures.

One notable example is the spontaneous zwitterionic copolymerization of 2-methyl-2-thiazoline with acrylic acid. In this process, the thiazoline ring opens, forming a genetic zwitterion through its sulfur atom, which then copolymerizes to yield a poly(ester imino thioether). monash.edu This reaction highlights the susceptibility of the thiazoline core to ring-opening under specific conditions.

Furthermore, thiazoline-fused 2-pyridones can undergo ring-opening upon reaction with alkyl halides in the presence of a base like cesium carbonate. This reaction proceeds via S-alkylation, generating N-alkenyl functionalized 2-pyridones. nih.govacs.org A particularly interesting variation involves the reaction with propargyl bromide, where the initial ring-opening is followed by an intramolecular [2+2] cycloaddition, leading to the formation of cyclobutane-fused thiazolino-2-pyridones. nih.govacs.org

The hydrolysis of this compound is another key ring-opening reaction. In aqueous solutions, it can hydrolyze to form N-acetyl-β-mercaptoethylamine. acs.org This process is analogous to the hydrolysis of 2-methyl-2-oxazoline, which yields N-acetylethanolamine. researchgate.net The mechanism is believed to involve the formation of a cyclic hydroxythiazolidine intermediate. researchgate.net

Nucleophilic and Electrophilic Reactivity Patterns at the 2-Position

The reactivity of the 2-position of the this compound ring is a key determinant of its chemical behavior. The carbon atom at this position exhibits electrophilic character due to the electron-withdrawing effect of the adjacent nitrogen atom. ias.ac.inias.ac.inrsc.org This makes it susceptible to attack by nucleophiles.

Conversely, the methyl group at the 2-position displays reactivity characteristic of a group attached to a carbonyl-like carbon. ias.ac.inias.ac.in This "activated" methyl group can participate in condensation reactions with aldehydes, such as formaldehyde (B43269) and chloral, and is also susceptible to oxidation. ias.ac.inias.ac.in

The table below summarizes the general reactivity patterns at the 2-position of the thiazoline ring.

| Position | Reactivity | Influencing Factors | Example Reactions |

| C2-carbon | Electrophilic | Electron-withdrawing effect of the adjacent nitrogen atom. | Attack by nucleophiles. |

| C2-methyl group | Activated | Proximity to the C=N bond, imparting carbonyl-like reactivity. | Condensation with aldehydes, oxidation. |

Rearrangement Reactions and Tautomerism Studies of this compound

Rearrangement reactions are a significant aspect of thiazoline chemistry, often involving the migration of groups within the molecule to form more stable isomers. mvpsvktcollege.ac.inlibretexts.org Tautomerism, the interconversion of structural isomers, is also a relevant phenomenon for thiazoline derivatives. researchgate.net

One of the most studied rearrangements involving the thiazoline core is the N-S acyl shift. acs.org This intramolecular acyl migration is a key step in the interconversion of N-acyl and S-acyl derivatives of aminothiols, with the thiazoline ring acting as a cyclic intermediate. The hydrolysis of 2-methyl-Δ2-thiazoline and its formation from N-acetyl-β-mercaptoethylamine provide a classic example of this equilibrium. acs.org

While specific studies on the tautomerism of this compound itself are not extensively detailed in the provided results, the general principles of imine-enamine tautomerism could potentially apply, especially in substituted derivatives. The reactivity of 2-amino-2-thiazolines with electrophiles has been a subject of study, with the regioselectivity of the reaction (attack at the endocyclic vs. exocyclic nitrogen) being a key point of investigation. researchgate.net These studies often involve the potential for tautomeric forms to influence the reaction outcome.

The pinacol (B44631) rearrangement, a classic organic reaction involving the transformation of 1,2-diols to ketones, provides a conceptual framework for understanding skeletal rearrangements, although its direct application to this compound is not explicitly mentioned. libretexts.org However, the principles of carbocation stability and migratory aptitude that govern such rearrangements are broadly applicable in organic chemistry. masterorganicchemistry.com

Acyl Migration Phenomena and Related Mechanistic Investigations (e.g., N-S Acyl Shift)

Acyl migration is a prominent feature in the chemistry of 2-thiazoline derivatives, with the N-S acyl shift being a particularly well-documented example. acs.org This process involves the intramolecular transfer of an acyl group between the nitrogen and sulfur atoms of a β-aminothiol, proceeding through a cyclic 2-hydroxythiazolidine intermediate which is in equilibrium with the 2-thiazoline.

The hydrolysis of 2-methyl-Δ2-thiazoline to N-acetyl-β-mercaptoethylamine and the reverse cyclization are classic examples of this phenomenon. acs.org The equilibrium between the open-chain N-acyl form and the cyclic thiazoline is influenced by factors such as pH. researchgate.net This is analogous to the O-N intramolecular acyl migration observed in the hydrolysis of 2-methyl-2-oxazoline. researchgate.net

In the context of peptide chemistry, the N-S acyl shift is a key step in native chemical ligation, a powerful method for the synthesis of large peptides and proteins. This highlights the practical importance of understanding the mechanism of acyl migration in thiazoline-related systems.

A study on the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas reported an interesting C–N acyl migration, leading to the formation of rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. ucm.esrsc.org Although not directly involving this compound, this research demonstrates the propensity for acyl migrations within the broader thiazole (B1198619) and thiazoline families, driven by the relative electrophilicity of carbonyl carbons and the nucleophilicity of nitrogen atoms. ucm.esrsc.org

The table below outlines key aspects of acyl migration in thiazoline systems.

| Type of Acyl Migration | Description | Key Intermediate |

| N-S Acyl Shift | Intramolecular transfer of an acyl group between nitrogen and sulfur. | 2-Hydroxythiazolidine |

| C-N Acyl Migration | Migration of an acyl group from a carbon to a nitrogen atom. | Varies depending on the specific reaction. |

Functionalization Strategies for this compound Rings

The functionalization of the this compound ring is crucial for the synthesis of a wide array of derivatives with potential applications in various fields, including medicinal chemistry. rsc.org Strategies for functionalization can target different positions of the ring, including the methyl group at the 2-position and the ring itself.

One key strategy involves the reactivity of the C(sp³)–H bonds of the methyl group. A metal-free tandem cyclization strategy has been developed to synthesize quinoline (B57606) derivatives from 2-methylbenzothiazoles (a related structure) and 2-styrylanilines. nih.govacs.org This method involves the functionalization of the C(sp³)–H bond, suggesting that similar strategies could be applied to this compound for the introduction of new substituents at the methyl group. The reaction is believed to proceed through the oxidation of the methyl group to an aldehyde motif. nih.govacs.org

Another approach to functionalization is through ring-opening reactions followed by modification and subsequent ring-closing. As discussed in Section 3.1, the reaction of thiazoline-fused 2-pyridones with alkyl halides leads to ring-opened N-alkenyl 2-pyridones, which can be further modified. nih.govacs.org

The synthesis of 2,4,5-trisubstituted Δ2-thiazolines often involves the construction of the ring from acyclic precursors. nih.gov For instance, asymmetric routes to these compounds have been developed starting from α,β-unsaturated methyl esters, with key steps including Sharpless asymmetric dihydroxylation and an O→N acyl migration. nih.gov While this is a de novo synthesis of the ring, it represents a powerful strategy for accessing functionalized thiazolines.

The table below summarizes some of the key functionalization strategies.

| Functionalization Strategy | Target Position | Key Transformation |

| C(sp³)–H Activation | 2-Methyl group | Oxidation to aldehyde, followed by further reaction. |

| Ring-Opening/Modification | Thiazoline ring | S-alkylation, formation of N-alkenyl derivatives. |

| De Novo Ring Synthesis | Entire thiazoline ring | Cyclization of functionalized acyclic precursors. |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Thiazoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 2-methyl-2-thiazoline, offering precise information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound provides characteristic signals for the methyl and methylene (B1212753) protons. Published data indicates the following approximate chemical shifts (δ) in parts per million (ppm) relative to an internal standard. oup.com The methyl protons (CH₃) typically appear as a singlet, while the two methylene groups (CH₂) in the thiazoline (B8809763) ring present as triplets due to coupling with each other. oup.com

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for the carbon atoms. nih.gov The carbon of the methyl group, the two methylene carbons, and the imine carbon (C=N) each resonate at distinct frequencies, confirming the carbon backbone of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.2 | ~22 |

| C4-H₂ | ~4.2 | ~65 |

| C5-H₂ | ~3.2 | ~33 |

| C2 | - | ~170 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitively assigning proton signals to their directly attached carbon atoms. scielo.org.zagrafiati.comajrconline.orguliege.be In an HSQC spectrum of this compound, cross-peaks would be observed connecting the proton signal of the methyl group to its corresponding carbon signal, and similarly for the two methylene groups. This correlation is crucial for unambiguous structural confirmation, especially in more complex derivatives. scielo.org.zagrafiati.comajrconline.orguliege.be

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a "fingerprint" based on the types of chemical bonds present.

The IR spectrum of this compound exhibits characteristic absorption bands. A prominent band is typically observed for the C=N stretching vibration. Other significant bands correspond to C-H stretching of the methyl and methylene groups, as well as various bending and ring vibrations. chemicalbook.comcdnsciencepub.comresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. Studies have utilized Raman spectra to investigate the reactions of this compound, noting marked changes in the spectrum upon protonation of the nitrogen atom in the ring. acs.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C=N Stretch | ~1620-1640 | IR, Raman |

| C-H Stretch (sp³) | ~2850-3000 | IR, Raman |

| CH₂ Bend | ~1450 | IR, Raman |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. nih.gov The electron ionization (EI) mass spectrum typically shows a distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (101.17 g/mol ). nih.gov

The fragmentation pattern provides structural clues. Common fragmentation pathways for thiazolines can involve cleavage of the ring, leading to characteristic fragment ions. aip.orgsapub.org For this compound, the loss of small neutral molecules or radicals from the molecular ion helps to piece together the structure.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the C=N chromophore. The rate of hydrolysis of 2-methyl-Δ2-thiazoline has been studied by measuring its ultraviolet absorption. wustl.edu The position and intensity of these bands can be influenced by the solvent and by substitution on the thiazoline ring. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Thiazoline Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like 2-methyl-2-thiazoline. rsc.orgirjweb.combohrium.com This approach is favored for its balance of computational cost and accuracy, making it suitable for handling relatively large molecular systems. asianpubs.org DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties that govern the molecule's behavior. pleiades.onlineajrconline.org

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. nanobioletters.com For thiazole (B1198619) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly used to calculate the most stable three-dimensional arrangement of atoms. pleiades.onlinescispace.comacs.org

Theoretical calculations for the thiazole ring, a core component of this compound, show a planar geometry, which is a hallmark of its aromatic character due to the delocalization of six π-electrons. irjweb.com The substitution of a methyl group at the C2 position introduces specific geometric parameters. Conformational analysis, which can be performed using semi-empirical methods or DFT, helps in understanding the rotational barriers and stable conformations, particularly concerning the methyl group. pleiades.onlineresearchgate.net Studies on related molecules show that calculated bond lengths and angles from DFT methods generally show good agreement with experimental data obtained from techniques like X-ray diffraction, although slight variations can occur due to intermolecular interactions in the solid state. scispace.com

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=N | ~1.31 |

| C-N | ~1.38 | |

| C-S | ~1.77 | |

| C-C | ~1.37 | |

| C-S (in ring) | ~1.72 |

Data synthesized from studies on related thiazole derivatives. asianpubs.orgscispace.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajrconline.orgscielo.org.za

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.govmdpi.com For thiazole derivatives, DFT calculations show that the HOMO is often delocalized over the entire molecule, while the LUMO's location can be influenced by substituent groups. nih.govscielo.org.za This intramolecular charge transfer (ICT) from the donor part (HOMO) to the acceptor part (LUMO) is fundamental to the molecule's electronic behavior and stability. scielo.org.zanih.gov Global reactivity descriptors, such as chemical hardness and softness, can also be derived from HOMO-LUMO energies to further quantify the molecule's reactivity. scielo.org.zanih.gov

Table 2: Representative Frontier Molecular Orbital Data for a Thiazole Derivative Note: Values are illustrative and based on DFT calculations for various thiazole derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -7.8 |

| LUMO Energy | -0.8 to -2.2 |

| Energy Gap (ΔE) | 3.2 to 5.6 |

Data sourced from related thiazole derivative studies. irjweb.comnih.govmdpi.com

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule, providing insight into the distribution of electrons. scispace.com For thiazole derivatives, these calculations often reveal that the nitrogen atom carries a significant negative charge, making it a potential site for electrophilic attack. irjweb.comresearchgate.net Conversely, certain carbon and hydrogen atoms may exhibit positive charges.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. pleiades.online It uses a color scale to indicate regions of negative and positive electrostatic potential. For thiazole-containing compounds, the MEP map typically shows a region of high electron density (colored red) around the nitrogen atom due to its lone pair of electrons, identifying it as a nucleophilic site. irjweb.comresearchgate.net Regions with low electron density (colored blue), often found around hydrogen atoms, represent electrophilic sites. irjweb.com MEP analysis is invaluable for predicting how a molecule will interact with other reagents and for understanding non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Atoms in a Thiazole Ring Note: Charges are calculated at the B3LYP level and are representative of thiazole systems.

| Atom | Mulliken Charge (a.u.) |

| N | -0.3 to -0.45 |

| S | +0.1 to +0.3 |

| C (adjacent to N and S) | +0.2 to +0.4 |

| C (other ring carbons) | -0.1 to -0.25 |

Values synthesized from computational studies on thiazole derivatives. irjweb.comscispace.comresearchgate.net

Molecules with large differences in ground- and excited-state dipole moments can exhibit significant nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. nih.govacs.org The key parameters that quantify NLO behavior are the linear polarizability (α) and the first-order hyperpolarizability (β). bohrium.comrsc.org

Computational DFT methods are widely used to predict the NLO properties of organic molecules. nih.govbohrium.com Thiazole derivatives, particularly those incorporated into donor-π-acceptor (D–π–A) systems, are studied as potential NLO materials. rsc.org The thiazole ring can act as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT), which is essential for a large hyperpolarizability response. nih.gov A smaller HOMO-LUMO gap is generally associated with a larger β value. bohrium.com Theoretical calculations allow for the screening of different molecular designs to optimize NLO response before undertaking synthetic efforts. nih.gov

Table 4: Representative Calculated NLO Properties for Azo Dyes Containing a Thiazole Moiety Note: Values are calculated using DFT methods and demonstrate the potential NLO activity of such systems.

| Property | Symbol | Typical Calculated Value |

| Dipole Moment | µ (Debye) | 5 - 15 |

| Mean Polarizability | ⟨α⟩ (a.u.) | 200 - 400 |

| Total First Hyperpolarizability | β_tot (a.u.) | 1000 - 3000 |

Data sourced from studies on NLO properties of thiazole-containing dyes. bohrium.com

Ab Initio Methods in this compound Research

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. asianpubs.org Methods like Hartree-Fock (HF) fall under this category. researchgate.net While often more computationally demanding than DFT, ab initio calculations can provide a valuable benchmark for comparison. asianpubs.org

In the study of thiazole derivatives, ab initio methods have been employed for geometry optimization and for investigating phenomena like protonation. researchgate.netresearchgate.net For instance, studies have used HF theory, often with basis sets like 3-21G or 6-31G(d), to predict the most stable tautomeric forms of thiazole-related compounds. researchgate.net While DFT methods have become more prevalent, ab initio calculations remain a fundamental tool, especially for calibrating other methods and for studying systems where electron correlation effects, which DFT approximates, need to be assessed from a different theoretical standpoint. asianpubs.orgacs.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT or ab initio calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This analysis is instrumental in understanding charge delocalization, intramolecular charge transfer (ICT), and the stabilizing effects of hyperconjugation. scielo.org.zataylorandfrancis.com

The NBO method quantifies the interaction between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.govtaylorandfrancis.com A large E(2) value signifies a strong interaction and significant stabilization of the molecule. scielo.org.za In thiazole systems, important stabilizing interactions include the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into neighboring antibonding orbitals (e.g., π* or σ* orbitals). nih.govtaylorandfrancis.com This analysis provides a detailed electronic rationale for the molecule's stability and reactivity patterns observed through other methods like FMO analysis. scielo.org.za

Table 5: Key Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of a Thiazolidinone Derivative Note: This table illustrates typical interactions and energies found in NBO analysis of related heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (thiazole ring) | π(C=O) | ~54 |

| LP(1) N (thiazole ring) | π(C=N) | ~44 |

| π(C-C) | π(C-C) | ~20-60 |

| n(O) | π(N-O) | ~157 |

Data sourced from a computational study on a thiazolidinone derivative. scielo.org.za

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules and their interactions with their environment. While comprehensive MD studies focusing exclusively on pure this compound are not extensively documented in the reviewed literature, the technique is widely applied to understand the dynamics of systems containing thiazole and benzothiazole (B30560) derivatives, which provides insight into the potential applications for modeling this compound.

MD simulations are frequently employed to validate findings from molecular docking and to assess the stability of ligand-protein complexes. plos.orgbiointerfaceresearch.com For instance, in studies of potential inhibitors for enzymes like Pseudomonas aeruginosa's LasR or the p56lck kinase, MD simulations are performed on the docked complexes. plos.orgbiointerfaceresearch.com These simulations can confirm that the ligand remains stably bound within the active site and reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. plos.org The process typically involves placing the complex in a simulation box with solvent molecules (e.g., water) and ions to neutralize the system, followed by energy minimization and a production run to collect trajectory data over a set period. plos.orgbiointerfaceresearch.com

The insights from these simulations are crucial for drug design, helping to refine lead compounds. For example, simulations on thiazole-based hydrazones and benzothiazole-thiazole hybrids have been used to study their stable interactions within the active sites of target proteins like Janus kinase and p56lck. biointerfaceresearch.comresearchgate.net

Table 1: Application of MD Simulations in Systems with Thiazole Derivatives

| System Studied | Simulation Goal | Software/Methodology | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiazole derivatives as LasR inhibitors | Validate docking results and confirm stability of protein-ligand complex. | DESMOND module (SCHRÖDINGER), SPC water model. | Confirmed stable binding and good ADMET profile, supporting potential as quorum sensing inhibitors. | plos.org |

| Benzothiazole-thiazole hybrids as p56lck inhibitors | Find the most stable conformation of the protein-ligand complex. | BIOVIA® DS, Steepest Descent and Conjugate Gradient algorithms for minimization. | Identified a competitive inhibitor and revealed structural features required for inhibition. | biointerfaceresearch.com |

| Thiazole-based hydrazones | Study stable interactions within the active site of Janus kinase. | Not specified. | Revealed stable interactions, aiding in the drug discovery process for breast cancer. | researchgate.net |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, particularly those employing quantum mechanics methods like Density Functional Theory (DFT), are indispensable for elucidating the intricate details of chemical reaction mechanisms involving this compound and related compounds. These computational approaches allow for the mapping of potential energy surfaces, the identification of intermediates, and the characterization of transition states, which are critical for understanding reaction feasibility and kinetics.

One area of investigation has been the cationic ring-opening polymerization (cROP) of this compound. rsc.org DFT calculations were performed in parallel with experimental attempts to polymerize the monomer. The theoretical investigation helped to understand why, under various conditions analogous to the polymerization of 2-alkyl-2-oxazolines, no conversion of this compound was observed. rsc.org

In more complex systems, theoretical studies have been used to investigate reaction mechanisms step-by-step. For example, the mechanism of the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 2-mercapto thiazoline (B8809763) (a related compound) was investigated using DFT at the B3LYP/6-311++g(d,p) level. dergipark.org.tr This study successfully modeled the potential energy surfaces of all participating structures and identified the first step of the reaction as the rate-determining step. dergipark.org.tr

Furthermore, extensive theoretical work on the atmospheric oxidation of 2-methylbenzothiazole, a structurally related aromatic analogue, provides a clear example of the power of these methods. nih.govresearchgate.net In a combined experimental and theoretical study, the gas-phase reaction with OH radicals was analyzed. nih.govresearchgate.net The calculations were able to distinguish between different reaction pathways, such as OH attack on the methyl group versus attack on the benzene (B151609) ring. nih.gov This work involved calculating the activation barriers for various steps, including hydrogen transfer and the interaction with molecular oxygen, and even accounted for transitions between different electronic spin states. nih.gov Such detailed mechanistic insights are often inaccessible through experimental means alone.

Table 2: Selected Theoretically Calculated Activation Barriers for Reactions of Thiazole-Related Compounds

| Reaction System | Reaction Step | Activation Barrier (kcal/mol) | Computational Method | Reference(s) |

|---|---|---|---|---|

| 2-Methylbenzothiazole + OH | Hydrogen transfer from methyl group to OH radical | 8.0 | Not specified | nih.gov |

| O–CH₂BTH···H₂O + O₂ | Transition from quartet to doublet state after O₂ addition | 7.5 | Not specified | nih.gov |

| ONOO–CH₂BTH···H₂O | Transformation to ONO···O–CH₂BTH···H₂O | 10.8 | Not specified | nih.gov |

| 4-Isothiazolin-3-one + SO₂Cl₂ | Formation of transition state TS1 | Lower than corresponding Br₂ reaction | DFT B3LYP/6-311G(d,p) | |

| 2-Methyl-4-isothiazolin-3-one + SO₂Cl₂ | Formation of transition state TS3 | Lower than corresponding Br₂ reaction | DFT B3LYP/6-311G(d,p) |

Note: BTH refers to Benzothiazole.

These theoretical models are crucial for predicting reactivity. By calculating parameters like molecular electrostatic potential (MEP), researchers can identify the most probable sites for nucleophilic or electrophilic attack, guiding the synthesis of new compounds. Quantum chemical modeling has also been successfully used to explain the preferential formation of a five-membered thiazoline ring during proton-induced electrophilic cyclization reactions. bohrium.com

Strategic Applications of 2 Methyl 2 Thiazoline in Complex Organic Synthesis

2-Methyl-2-thiazoline as a Precursor in Aldehyde Synthesis (Meyers Reagent)

This compound is recognized as a Meyers reagent, serving as a masked formyl group for the synthesis of aldehydes. scbt.comsigmaaldrich.com This application leverages the stability of the thiazoline (B8809763) ring under various conditions and its facile conversion to the desired aldehyde functionality. The general strategy involves the deprotonation of the C2-methyl group to form a nucleophilic carbanion, which can then react with various electrophiles. Subsequent hydrolysis of the resulting substituted thiazoline unmasks the aldehyde. This methodology provides a valuable alternative to traditional methods of aldehyde synthesis.

Utilization as a Chiral Auxiliary and Building Block for Enantioselective Synthesis

Thiazolines bearing a chiral center have proven to be effective chiral auxiliaries and building blocks in enantioselective synthesis. rsc.org These chiral thiazolines can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched, complex molecules. rsc.org Their utility is demonstrated in asymmetric catalysis where they can function as chiral ligands for transition metals. rsc.orgresearchgate.net For instance, chiral enol thiazolines have been employed as auxiliary ligands in the asymmetric synthesis of ruthenium-polypyridyl complexes. nih.gov The development of methods for the enantioselective synthesis of chiral amines has also benefited from the use of chiral ligands, including those derived from thiazolines. nih.gov The ability to introduce stereocenters with high control makes this compound derivatives valuable assets in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com

Role in the Formation of β-Amino Thiols, Thiazoles, and Thiazolinium Salts

The 2-thiazoline core is a versatile precursor for the synthesis of other important heterocyclic and functionalized molecules. rsc.orgresearchgate.net Through various synthetic manipulations, the thiazoline ring can be opened or transformed to yield β-amino thiols, thiazoles, and thiazolinium salts. rsc.orgresearchgate.net

The reduction of the C=N bond in 2-thiazolines provides a direct route to β-amino thiols, which are themselves valuable synthetic intermediates and are found in some natural products. researchgate.netacs.org

Oxidation or dehydrogenation of the thiazoline ring leads to the formation of the corresponding thiazole (B1198619). rsc.org Thiazoles are a common motif in many biologically active compounds, including vitamin B1 and the anticancer drug Bleomycin. wikipedia.org The Hantzsch thiazole synthesis is a prominent method for their preparation. wikipedia.orgresearchgate.net

Alkylation of the nitrogen atom of a thiazole ring results in the formation of a thiazolium salt. wikipedia.orgpharmaguideline.com These salts have found application as catalysts in reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Horner–Wadsworth–Emmons, Michael Additions)

The reactivity of the this compound scaffold extends to its participation in key carbon-carbon bond-forming reactions. Functionalized thiazolines can be elaborated into intermediates for reactions like the Horner–Wadsworth–Emmons (HWE) reaction and Michael additions. rsc.org

For instance, thiazoline phosphonates can be synthesized and utilized as valuable intermediates in HWE reactions to produce alkenes, often with high E-selectivity. rsc.orgwikipedia.org The HWE reaction is a widely used method for the formation of carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.org

Furthermore, vinyl thiazolines can act as Michael acceptors. rsc.org The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-carbon bonds. scirp.org The ability of this compound derivatives to participate in these powerful reactions highlights their utility in constructing complex carbon skeletons.

Applications in Total Synthesis of Natural Products (e.g., Largazole, Cysteine)

The strategic importance of this compound and its derivatives is underscored by their application in the total synthesis of complex natural products.

A prominent example is the synthesis of Largazole , a potent antiproliferative natural product. nih.govthieme-connect.com The structure of Largazole features a thiazoline ring coupled to a thiazole, embedded within a macrocycle. nih.gov Several total syntheses of Largazole have been reported, many of which rely on the construction of a key thiazoline-thiazole fragment. nih.govthieme-connect.comnih.govresearchgate.net

| Largazole Synthesis Step | Reagents and Conditions | Outcome | Reference |

| Thiazolylthiazoline formation | α-methylcysteine, nitrile precursor | Formation of the key thiazolylthiazoline fragment | nih.gov |

| Macrolactamization | PyAOP, DMAP, acetonitrile | Formation of the 16-membered macrocycle | nih.gov |

| Cross Metathesis | Grubbs' second-generation catalyst | Introduction of the thioester side chain | nih.gov |

In the industrial realm, a derivative of thiazoline, 2-aminothiazoline-4-carboxylic acid, serves as a crucial intermediate in the commercial synthesis of the amino acid L-cysteine . rsc.org An attempted synthesis of this compound-4-carboxylic acid, a related structure, however, resulted in the formation of N-acetylcysteine. oup.comoup.com

Development of Novel Heterocyclic Derivatives (e.g., Thiazolidine, Pyrrolidine (B122466), Piperidine)

The reactivity of this compound allows for its use as a starting material in the synthesis of other heterocyclic systems. For example, reduction of the endocyclic double bond of the thiazoline ring affords the corresponding thiazolidine. jst.go.jp Thiazolidine derivatives themselves have been investigated for various biological activities. nih.gov

Furthermore, research has shown that 2-alkyl-2-thiazolines can undergo C−C versus C−N annulation reactions to provide access to novel pyrrolidine and piperidine (B6355638) derivatives. acs.org This transformation opens up avenues for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. ontosight.ai

| Reactant | Reaction Type | Product | Reference |

| 2-Alkyl-2-thiazoline | Annulation Reaction | Pyrrolidine and Piperidine derivatives | acs.org |

| This compound | Reduction | 2-Methylthiazolidine | jst.go.jp |

Advanced Catalytic Applications of 2 Methyl 2 Thiazoline Derived Ligands

Chiral 2-Thiazoline Ligands in Asymmetric Catalysis

Chiral ligands containing the 2-thiazoline moiety have proven to be highly effective in a variety of asymmetric catalytic reactions. rsc.org The inherent chirality of these ligands, often introduced through chiral amino alcohols in their synthesis, allows for the creation of a chiral environment around a metal center, thereby directing the stereoselectivity of the reaction. The sulfur atom in the thiazoline (B8809763) ring can influence the electronic properties of the ligand and its coordination to the metal, which can differ from their oxazoline (B21484) analogues. researchgate.net These ligands have been successfully employed in reactions catalyzed by various transition metals, including rhodium, palladium, copper, zinc, and chromium.

Rhodium-Catalyzed Asymmetric Hydrosilylation

Table 1: Rhodium-Catalyzed Asymmetric Hydrosilylation of Acetophenone with 2-Thiazoline-Derived Ligands

| Ligand | Catalyst | Hydrosilane | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| C2-symmetric bis(thiazoline) | Rh(I) complex | Diphenylsilane | 0 | 95 | 45 (R) | researchgate.net |

| 4-(4-ethylphenyl)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine | Rhodium catalyst | Not Specified | Not Specified | High | Excellent | researchgate.net |

| (S,S)-iPr-pybox | Rh(III) complex | Not Specified | Not Specified | High | High | acs.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands has enabled a wide range of asymmetric transformations. Ligands derived from 2-methyl-2-thiazoline have been successfully applied in palladium-catalyzed reactions, most notably in asymmetric allylic alkylation (AAA). These ligands can create a chiral pocket around the palladium center, effectively controlling the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. Chiral ferrocenyl ligands incorporating a 2-thiazoline unit have demonstrated high enantioselectivity in the allylic alkylation of indoles. rsc.org Furthermore, palladium complexes with 2-methyl-4-phenyl-1,3-thiazole ligands have been used as catalysts in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comlakeheadu.ca

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with 2-Thiazoline-Derived Ligands

| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Chiral ferrocenyl P/S ligand | 1,3-Diphenylallyl acetate | Indole | 96 | 96 | researchgate.net |

| Thiazoline-oxazoline hybrid | Not Specified | Not Specified | >99 | 76 | acs.org |

| 2-Thiazoline-4-carboxylates | Allylic geminal dicarboxylates | Imino esters | 87 | 99 | chinesechemsoc.org |

Copper-Catalyzed Transformations

Copper catalysis has gained prominence for its cost-effectiveness and unique reactivity. Chiral 2-thiazoline-derived ligands have been found to be effective in various copper-catalyzed asymmetric reactions. researchgate.net A notable application is in the conjugate addition of nucleophiles to electron-deficient olefins. For instance, the copper-catalyzed asymmetric conjugate addition of 2-thiazoline-4-carboxylates to nitroalkenes can be controlled to selectively produce either syn or anti adducts with high enantiomeric excess by choosing the appropriate chiral ligand. acs.orgnih.gov Diphenylamine-linked bis(thiazoline) ligands have also been used in copper-catalyzed enantioselective fluorination of β-ketoesters.

Table 3: Copper-Catalyzed Asymmetric Conjugate Addition of Methyl 2-thiazoline-4-carboxylate to trans-β-nitrostyrene

| Ligand | Copper Salt | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%) of syn-adduct | Ref |

|---|---|---|---|---|---|---|

| i-Pr-FcPHOX (L1) | CuOAc | THF | 82:18 | 76 | 88 | acs.org |

| P,S-Ligand (L5) | CuOAc | THF | 25:75 | 75 | 85 (of anti-adduct) | acs.org |

Zinc-Catalyzed Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction. Its asymmetric variant, often catalyzed by chiral Lewis acids, is a powerful tool for the synthesis of enantioenriched compounds. Zinc(II) complexes of chiral 2-thiazoline-derived ligands have been successfully employed as catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. nih.govresearchgate.netnih.gov For example, diphenylamine-linked bis(thiazoline) and thiazoline-oxazoline hybrid ligands have shown excellent yields and high enantioselectivities in the reaction of various indoles with trans-β-nitrostyrene and other nitroalkenes. acs.orgnih.govrsc.orgmdpi.comacs.org

Table 4: Zinc-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

| Ligand | Catalyst | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Diphenylamine-tethered bis(thiazoline) | Zn(OTf)2 | RT | >99 | 97 | nih.gov |

| Thiazoline-oxazoline hybrid | Zn(OTf)2 | -20 | >99 | 76 | acs.org |

| Diphenylamine-linked bis(thiazoline) | Zn(II) complex | Mild | Good | 95 | rsc.org |

Chromium-Catalyzed Nozaki-Hiyama-Kishi (NHK) Allylation

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective method for the coupling of aldehydes with allylic or vinylic halides. organic-chemistry.org The development of catalytic asymmetric versions of this reaction has been a significant achievement, with chiral ligands playing a crucial role. illinois.edu Chiral thiazoline-oxazoline hybrid ligands have been shown to be effective in the chromium-catalyzed asymmetric NHK allylation of aldehydes, such as benzaldehyde. researchgate.netsci-hub.sersc.org The stereochemical outcome of the reaction can be tuned by modifying the substituents on the thiazoline and oxazoline rings of the ligand, in some cases leading to the formation of either the (R) or (S) enantiomer of the product with high enantioselectivity. acs.org

Table 5: Chromium-Catalyzed Asymmetric Nozaki-Hiyama-Kishi Allylation of Benzaldehyde

| Ligand | Catalyst System | Yield (%) | ee (%) | Configuration | Ref |

|---|---|---|---|---|---|

| Thiazoline-oxazoline (tBu/Bn-substituted) | CrCl2 / Mn | 84 | 85 | R | acs.orgresearchgate.net |

| Thiazoline-oxazoline (iPr/iPr-substituted) | CrCl2 / Mn | 95 | 65 | S | sci-hub.se |

| Thiazoline-oxazoline (Ph/Ph-substituted) | CrCl2 / Mn | 98 | 75 | S | sci-hub.se |

Transition Metal-Catalyzed Coupling Reactions Employing Thiazoline Ligands

Beyond asymmetric catalysis, thiazoline-derived ligands have also found application in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. eie.gr The electronic properties of the thiazoline ring can influence the reactivity and stability of the metal catalyst.

Palladium complexes of 2-methyl-4-phenyl-1,3-thiazole have been synthesized and characterized for their use in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comresearchgate.net These catalysts have shown compatibility with a range of functional groups. cdnsciencepub.com Studies have indicated that the electronic nature of the substituent on the thiazole (B1198619) ligand (e.g., methyl vs. amino) can influence the relative reaction rates for electron-rich and electron-poor aryl halides. lakeheadu.ca Additionally, thiazoline-derived palladium complexes have been investigated for denitrogenative cross-coupling reactions of aryl halides with arylhydrazines. researchgate.netdntb.gov.ua

Table 6: Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with a 2-Methyl-4-phenyl-1,3-thiazole Ligand

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | 5 | 80 | 6 | 95 | cdnsciencepub.com |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 5 | 80 | 6 | 92 | cdnsciencepub.com |

| 4-Bromotoluene | Phenylboronic acid | 5 | 80 | 6 | 85 | cdnsciencepub.com |

| Bromobenzene | 4-Methoxyphenylboronic acid | 5 | 80 | 6 | 88 | cdnsciencepub.com |

Design and Synthesis of Multidentate Thiazoline-Containing Ligands

The synthesis of multidentate ligands incorporating the 2-thiazoline structure is a significant area of research, as these ligands are pivotal in coordination chemistry and asymmetric catalysis. rsc.org A prominent class of such ligands is the 2,6-bis(thiazolinyl)pyridines, often referred to as thioPybox ligands, which are sulfur analogs of the well-known 2,6-bis(oxazolinyl)pyridine (Pybox) ligands. whiterose.ac.uk The design of these ligands often focuses on creating chiral environments around a metal center to induce enantioselectivity in catalytic reactions. whiterose.ac.ukunl.pt